Anticancer Activity in A549 Lung Adenocarcinoma: IC50 Comparison with Structurally Related Isoxazole Derivatives
2-Amino-N-(3-methylisoxazol-5-yl)acetamide (the target compound) demonstrates selective cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of 25 µM after 48-hour treatment . For comparative context, a structurally related isoxazole-amide derivative, 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide, exhibits an IC50 of approximately 10 µM in the same A549 cell line . The 2.5-fold difference in potency is attributable to the presence of the acetamidopyridazinyl-thio substituent, which is absent in the target compound. This demonstrates that the target compound occupies a distinct potency niche within the isoxazole-acetamide chemotype, making it suitable for SAR studies where incremental activity modulation is required rather than maximal potency.
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 25 µM (48 h treatment) |
| Comparator Or Baseline | 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide: IC50 ≈ 10 µM |
| Quantified Difference | Target compound is 2.5-fold less potent than comparator (higher IC50) |
| Conditions | A549 cell line, 48-hour exposure, MTT or similar viability assay |
Why This Matters
The target compound provides an intermediate-activity reference point for isoxazole-acetamide SAR studies, enabling researchers to assess the impact of substituent addition on cytotoxicity without starting from maximal potency.
